molecular formula C13H13BrO4 B6347983 ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate CAS No. 1427690-50-3

ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate

Cat. No.: B6347983
CAS No.: 1427690-50-3
M. Wt: 313.14 g/mol
InChI Key: FRAMNNJVKQBSRQ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated system between the ester group and the aromatic ring. The phenyl substituents include a 3-bromo group (electron-withdrawing) and a 4-acetyloxy group (moderately electron-donating via resonance). This structural configuration confers unique electronic and steric properties, influencing reactivity, stability, and biological interactions.

Properties

IUPAC Name

ethyl (E)-3-(4-acetyloxy-3-bromophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c1-3-17-13(16)7-5-10-4-6-12(11(14)8-10)18-9(2)15/h4-8H,3H2,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAMNNJVKQBSRQ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate typically involves the esterification of (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation: The acetyloxy group can be oxidized to form a carboxyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution Reactions: Products include ethyl (2E)-3-[4-(acetyloxy)-3-aminophenyl]prop-2-enoate or ethyl (2E)-3-[4-(acetyloxy)-3-thiocyanatophenyl]prop-2-enoate.

    Hydrolysis: The major products are (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoic acid and ethanol.

    Oxidation: The major product is ethyl (2E)-3-[4-(carboxy)-3-bromophenyl]prop-2-enoate.

Scientific Research Applications

Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ester group can be hydrolyzed, leading to the formation of carboxylic acids that can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Features of Analogous Compounds
Compound Name Substituents on Phenyl Ring Key Functional Groups Electronic Effects
Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate 4-Acetyloxy, 3-Bromo Ester, α,β-unsaturated Bromo (EWG), acetyloxy (EDG/EWG)
Ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate 2,4-Dihydroxy Ester, phenolic -OH Strongly electron-donating (-OH)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxy, 2-Cyano Cyano, ester Methoxy (EDG), cyano (EWG)
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate 4-Nitro Ester, nitro Strongly electron-withdrawing (NO₂)
Ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate 3-Bromo, 4-Fluoro Ester, halogenated Bromo (EWG), fluoro (moderate EWG)

Key Observations:

  • Electron-Withdrawing Groups (EWG): Bromo and nitro substituents enhance electrophilic reactivity, making the α,β-unsaturated ester more susceptible to nucleophilic attack (e.g., Michael addition). For example, methyl (2E)-3-(4-nitrophenyl)prop-2-enoate exhibits higher reactivity in conjugate additions compared to methoxy-substituted analogs.
  • Electron-Donating Groups (EDG): Methoxy and hydroxy groups (e.g., in ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate ) increase resonance stabilization of the aromatic ring but reduce electrophilicity at the β-carbon.
  • Steric Effects: Bulky substituents (e.g., 3-bromo in the target compound) hinder rotational freedom, as seen in the syn-periplanar conformation of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate .

Crystallographic and Spectroscopic Data

  • Crystal Packing: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), stabilized by π-π stacking. Similar planar structures are expected for the target compound.
  • NMR and MS Characterization: and detail ¹H/¹³C NMR shifts for α,β-unsaturated esters, with olefinic protons resonating at δ 6.8–7.5 ppm and ester carbonyls at δ 165–170 ppm.

Q & A

Q. Experimental Design :

  • Compare reaction rates with substituted phenyl analogs (e.g., 4-chloro vs. 4-methoxy) using UV-Vis kinetics.
  • Data Table : Hammett plot for substituent effects:
Substituentσ ValueRate Constant (k, s⁻¹)
Br+0.440.12
OAc+0.310.18

Reference : Substituent impact analysis in related bromophenyl esters .

What computational methods are used to predict the compound’s electronic properties and reaction pathways?

Methodological Answer:
Density Functional Theory (DFT) is employed to:

Calculate Frontier Molecular Orbitals (FMOs) :

  • HOMO-LUMO gaps (~4.5 eV) indicate electrophilic/nucleophilic sites.

Simulate Reaction Pathways :

  • Transition states for Claisen-Schmidt condensation (activation energy ~25 kcal/mol).

Q. Software Tools :

  • Gaussian 16 with B3LYP/6-311G(d,p) basis set.
  • Visualization via GaussView or VMD.

Reference : DFT studies on structurally similar α,β-unsaturated esters .

How can spectroscopic discrepancies arising from solvent polarity be resolved?

Methodological Answer:
Discrepancies in ¹H NMR or IR data (e.g., carbonyl stretching frequencies) are addressed by:

Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency.

Temperature Control : Eliminate solvent-induced shifts (e.g., DMSO upfield shifts at 25°C).

Comparative Analysis : Cross-reference with solid-state IR or X-ray data.

Q. Resolution Protocol :

  • Validate using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Compare with methyl or propyl ester analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.